molecular formula C14H19NO2 B8568959 N-(1-(2-Hydroxypropyl)cyclobutyl)benzamide

N-(1-(2-Hydroxypropyl)cyclobutyl)benzamide

Cat. No. B8568959
M. Wt: 233.31 g/mol
InChI Key: XBYADORBEJLRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-Hydroxypropyl)cyclobutyl)benzamide is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-[1-(2-hydroxypropyl)cyclobutyl]benzamide

InChI

InChI=1S/C14H19NO2/c1-11(16)10-14(8-5-9-14)15-13(17)12-6-3-2-4-7-12/h2-4,6-7,11,16H,5,8-10H2,1H3,(H,15,17)

InChI Key

XBYADORBEJLRKK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCC1)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl magnesium chloride (14.0 mL, 3M solution in THF) was added to a stirred solution of [1-(benzoylamino)cyclobutyl]acetaldehyde (2.82 g, 13.0 mmol) in THF (30 mL) at −0° C., and the mixture was stirred at room temperature for 5 hours. Saturated aqueous NH4Cl (10 mL) was added to the mixture 0° C., and the resulting mixture was extracted with ethyl acetate. The combined organic extracts were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. Flash chromatography (hexane:AcOEt=2:1) of the residue gave the title compound as a colorless oil (2.65 g, 87%). 1H-NMR (400 MHz, CDCl3) δ 1.25 (3H, d, J=6.1 Hz), 1.77-2.12 (5H, m), 2.28-2.40 (1H, m), 2.52 (1H, q, J=10.4 Hz), 2.75-2.85 (1H, m), 3.26 (1H, d, J=3.7 Hz), 3.97-4.07 (1H, m), 6.91 (1H, brs), 7.39-7.46 (2H, m), 7.46-7.53 (1H, m), 7.75-7.82 (2H, m).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.